

1-Iodo-2-nitrobenzene molecular structure and weight

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Compound of Interest

Compound Name: 1-Iodo-2-nitrobenzene

Cat. No.: B031338

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An In-depth Technical Guide to **1-Iodo-2-nitrobenzene**

Introduction

1-Iodo-2-nitrobenzene is an aromatic organic compound featuring a benzene ring substituted with an iodine atom and a nitro group at adjacent positions.^[1] This structural arrangement makes it a valuable intermediate and building block in organic synthesis, particularly for creating more complex molecules in the pharmaceutical and fine chemical industries.^{[1][2][3]} Its reactivity is influenced by the electron-withdrawing nature of the nitro group.^[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications.

Molecular Structure and Physicochemical Properties

1-Iodo-2-nitrobenzene, also known as o-iodonitrobenzene, is identifiable by its light yellow to brown crystalline powder form.^{[4][5]}

- IUPAC Name: **1-Iodo-2-nitrobenzene**^{[6][7]}
- CAS Number: 609-73-4^{[4][6][8]}
- Molecular Formula: C₆H₄INO₂^{[1][2][4][5][6]}

- SMILES: [O-]--INVALID-LINK--c1ccccc1I[\[1\]](#)[\[8\]](#)
- InChI Key: JXMZUNPWVXQADG-UHFFFAOYSA-N[\[1\]](#)[\[6\]](#)[\[8\]](#)

Quantitative Data

The key physicochemical properties of **1-Iodo-2-nitrobenzene** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	249.01 g/mol	[2] [3] [4] [7] [8] [9]
249.0059 g/mol (more precise)	[6]	
Appearance	Light yellow to brown powder/crystal	[4] [5]
Melting Point	49-51 °C	[3] [8]
Boiling Point	288-289 °C	[3] [5] [8]
Density	2.0 ± 0.1 g/cm ³	
Flash Point	113 °C (closed cup)	[8]
Solubility	Insoluble in water; soluble in methanol	[5]

Experimental Protocols

Synthesis of 1-Iodo-2-nitrobenzene via Diazotization

A common and effective method for synthesizing **1-Iodo-2-nitrobenzene** is through the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt.[\[10\]](#)

Materials:

- o-Nitroaniline (100 g)
- Concentrated Sulfuric Acid (600 g)

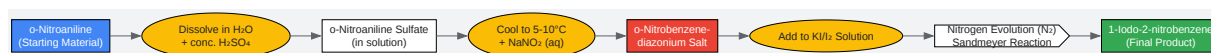
- Water (1200 ml total)
- Sodium Nitrite (appropriate amount for diazotization)
- Potassium Iodide (200 g)
- Iodine (200 g)
- Sulfite solution

Procedure:[[10](#)]

- Preparation of Amine Salt Solution: In a suitable reaction vessel, pour 1000 ml of water over 100 g of o-nitroaniline. Carefully and slowly add 600 g of concentrated sulfuric acid while stirring. The mixture should form a clear solution.
- Cooling: Cool the resulting solution to 5 °C in an ice bath.
- Diazotization: While maintaining the temperature at or below 10 °C, add a solution of sodium nitrite portion-wise to the cooled amine salt solution. The slow addition and temperature control are critical to prevent the decomposition of the diazonium salt.
- Preparation of Iodide Solution: In a separate flask, prepare a solution by dissolving 200 g of potassium iodide and 200 g of iodine in 200 ml of water.
- Iodination Reaction: Add the previously prepared diazonium salt solution in portions to the potassium iodide/iodine solution. Evolution of nitrogen gas will be observed.
- Reaction Completion: Once the addition is complete and the evolution of nitrogen ceases, gently warm the mixture on a water bath for a period to ensure the reaction goes to completion.
- Workup: While the mixture is still warm, shake it with a sulfite solution to remove any excess iodine.
- Isolation: Upon cooling, the product, **1-Iodo-2-nitrobenzene**, will crystallize out of the solution. The solid can then be collected by filtration. This method typically results in a quantitative yield.

Reactivity and Logical Workflow

1-Iodo-2-nitrobenzene is a versatile reagent in organic chemistry. It is frequently used in cross-coupling reactions, such as the Sonogashira coupling to synthesize 2-nitroalkynes, and as a precursor for various heterocyclic compounds like indoles.[3][8][11] The synthesis process itself follows a clear logical workflow from the starting material to the final product.



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Caption: Synthesis workflow for **1-Iodo-2-nitrobenzene**.

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